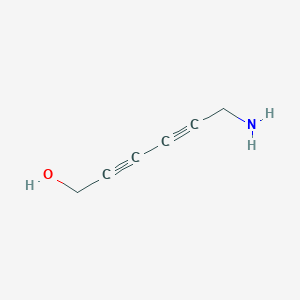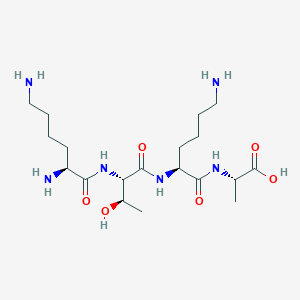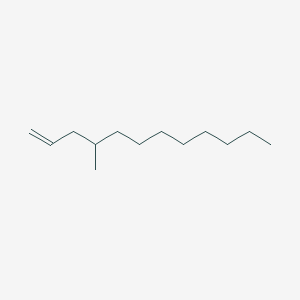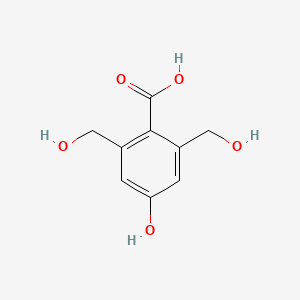
6-Aminohexa-2,4-diyn-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminohexa-2,4-diyn-1-OL is an organic compound with the molecular formula C6H7NO. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexadiyne backbone. This compound is of interest due to its unique structure, which includes two triple bonds, making it a versatile building block in organic synthesis and various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexa-2,4-diyn-1-OL can be achieved through several methods. One common approach involves the reaction of diacetylene (H-C≡C-C≡C-H) with formaldehyde (H2C=O) in the presence of a silver catalyst. This reaction is typically carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
6-Aminohexa-2,4-diyn-1-OL undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and acids (e.g., hydrochloric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in various substituted derivatives of the original compound.
Applications De Recherche Scientifique
6-Aminohexa-2,4-diyn-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Its derivatives have potential therapeutic applications, including anticancer and antiviral properties.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Aminohexa-2,4-diyn-1-OL involves its interaction with various molecular targets. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with enzymes and receptors. The triple bonds in its structure enable it to participate in cycloaddition reactions, which are crucial in the formation of complex molecular frameworks.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa-2,4-diyn-1-OL: Lacks the amino group, making it less reactive in certain biochemical applications.
6-Aminohex-2-yne-1-OL: Contains only one triple bond, resulting in different reactivity and applications.
Uniqueness
6-Aminohexa-2,4-diyn-1-OL is unique due to its dual triple bond structure combined with functional amino and hydroxyl groups. This combination provides a versatile platform for various chemical transformations and applications in multiple fields.
Propriétés
Numéro CAS |
142627-07-4 |
|---|---|
Formule moléculaire |
C6H7NO |
Poids moléculaire |
109.13 g/mol |
Nom IUPAC |
6-aminohexa-2,4-diyn-1-ol |
InChI |
InChI=1S/C6H7NO/c7-5-3-1-2-4-6-8/h8H,5-7H2 |
Clé InChI |
KFTBLRQXKSJWRQ-UHFFFAOYSA-N |
SMILES canonique |
C(C#CC#CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2,4-Tris[2-(ethenyloxy)ethoxy]cyclohexane](/img/structure/B12542594.png)

![3-Amino-2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12542599.png)
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)


![1-Phenyl-7H-cyclopenta[c]pyridazin-1-ium](/img/structure/B12542629.png)



![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
